
Lithosperman B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lithosperman B is a natural product found in Lithospermum erythrorhizon with data available.
Scientific Research Applications
Myocardial Protection
Lithosperman B, isolated from Salvia miltiorrhiza, demonstrates a protective effect on the heart. Studies have shown that it reduces myocardial damage in rabbit ischemia-reperfusion models and acts as an effective antioxidant-based myocardial protector (Fung et al., 1993) (Fung et al., 1993).
Pharmacokinetics and Metabolism
Research involving rats has explored the metabolism and pharmacokinetics of this compound. The primary metabolic pathway for this compound involves methylation, and its methylated metabolites are excreted via bile and feces (Cui et al., 2008).
Anti-Apoptotic Effects
This compound exhibits protective roles in cellular models, such as preventing cytokine-induced apoptosis in pancreatic β-cells. It activates anti-apoptotic pathways and alleviates apoptotic pathways, indicating potential therapeutic applications for conditions like diabetes (Lee et al., 2011).
Hepatoprotective Activity
This compound has shown potent hepatoprotective activity in both in vitro and in vivo models. This includes protection against liver injuries induced by substances like carbon tetrachloride or D-galactosamine/lipopolysaccharide (Hase et al., 1997).
Renoprotective Effects
In studies involving diabetic animal models, this compound demonstrated renoprotective effects, such as reducing blood pressure and oxidative stress, and inhibiting the progression of kidney diseases (Kang et al., 2008) (Park et al., 2017).
Inflammation and Colitis
Magnesium this compound has shown therapeutic effects against acute and chronic colitis by inhibiting activation of certain inflammatory pathways (Jiang et al., 2016).
Hypoglycemic Activity
This compound has been identified to exert hypoglycemic effects in animal models, indicating potential applications in managing diabetes (Konno et al., 1985).
Antioxidant Properties
Studies indicate that this compound has antioxidant effects, which could be beneficial in conditions like diabetic retinopathy and other oxidative stress-related disorders (Jin et al., 2014).
properties
Molecular Formula |
C36H30O16 |
|---|---|
Molecular Weight |
718.6 g/mol |
IUPAC Name |
2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,5-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-20-13-19(14-21(38)15-20)32-31(36(49)51-28(35(47)48)12-17-2-6-23(40)26(43)10-17)30-18(3-7-24(41)33(30)52-32)4-8-29(44)50-27(34(45)46)11-16-1-5-22(39)25(42)9-16/h1-10,13-15,27-28,31-32,37-43H,11-12H2,(H,45,46)(H,47,48)/b8-4+ |
InChI Key |
MLLNSAKYYJBTKG-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
synonyms |
lithosperman lithosperman A lithosperman B lithosperman C lithospermans |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



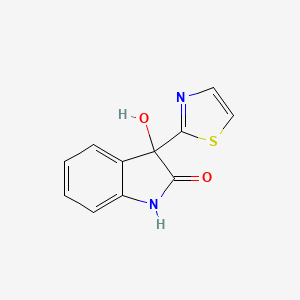
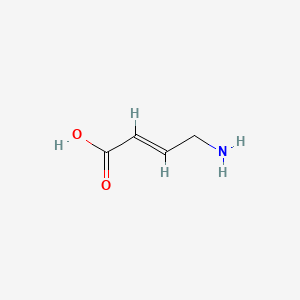
![3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1234104.png)
![3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone](/img/structure/B1234105.png)
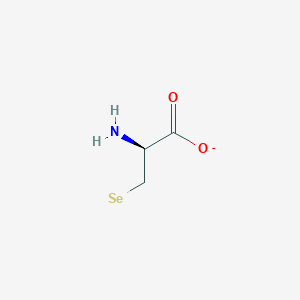
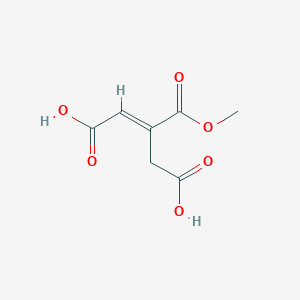
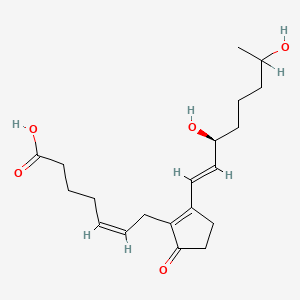

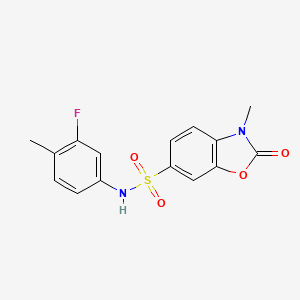
![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)

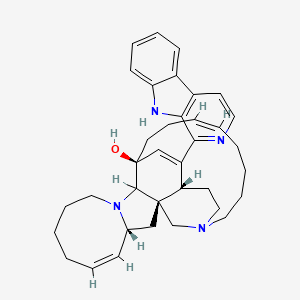
![(4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione](/img/structure/B1234121.png)
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)